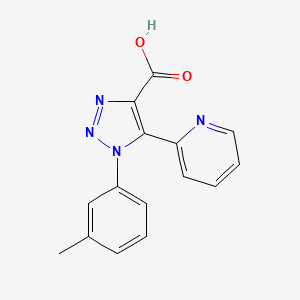

1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3-Methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid belongs to a class of ortho-functionalized 1,2,3-triazole-4-carboxylic acids, which are notable for their structural versatility and applications in medicinal chemistry and materials science. These compounds often exhibit unique tautomeric behavior (e.g., ring-chain equilibria) and serve as precursors for bioactive molecules . The synthesis typically involves Huisgen cycloaddition or base-catalyzed reactions between aryl azides and β-ketoesters, followed by deprotection steps .

Properties

IUPAC Name |

1-(3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)19-14(12-7-2-3-8-16-12)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOHKSQAYQTHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition

A common route involves the reaction of appropriately substituted aryl azides with alkynes bearing pyridin-2-yl substituents to form the 1,2,3-triazole core. For example, the synthesis of related 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids has been reported by reacting aryl azides with ethyl acetoacetate, followed by hydrolysis to yield the carboxylic acid functionality.

- Step 1: Preparation of aryl azide (e.g., 3-methylphenyl azide) via diazotization of corresponding anilines and subsequent azide substitution.

- Step 2: 1,3-Dipolar cycloaddition with an alkyne substituted with a pyridin-2-yl group to yield the 1,2,3-triazole ring.

- Step 3: Hydrolysis or oxidation steps to introduce the carboxylic acid group at the 4-position of the triazole ring.

This method benefits from high regioselectivity and mild reaction conditions, often catalyzed by copper(I) salts (CuAAC reaction).

Conversion of Triazole-4-carboxylic Esters to Acids

In some protocols, the triazole-4-carboxylic acid is prepared by first synthesizing the corresponding ester (e.g., ethyl ester), which is then hydrolyzed under acidic or basic conditions to afford the free acid. This two-step approach allows for better purification and handling of intermediates.

Preparation via Acid Chloride Intermediates

The carboxylic acid group can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2). These acid chlorides serve as key intermediates for further transformations, including coupling reactions to form heterocyclic derivatives. This method is useful when the target compound is further functionalized or incorporated into more complex molecules.

Patent-Reported Method for 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acid

A patented method (US20180029999A1) describes a general preparation route for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for the title compound. The key aspects include:

- Starting from bromo-substituted triazole derivatives.

- Employing halogen exchange and nucleophilic substitution to introduce the desired substituents.

- Controlled drying and purification steps to obtain high-purity carboxylic acids.

- The method emphasizes scalability and applicability for various 1-substituted triazoles.

This patent highlights the importance of controlling reaction conditions such as temperature, solvent choice, and drying methods to optimize yield and purity.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1. Aryl Azide Synthesis | Diazotization of aniline followed by azide substitution | NaNO2, HCl, NaN3 | High regioselectivity | Handling of azides requires care |

| 2. 1,3-Dipolar Cycloaddition (CuAAC) | Reaction of aryl azide with pyridin-2-yl alkyne | Cu(I) catalyst, mild temperature | High yield, mild conditions | Requires copper catalyst |

| 3. Ester Hydrolysis | Conversion of triazole ester to acid | Acidic or basic hydrolysis | Easier purification of intermediates | Additional step increases time |

| 4. Acid Chloride Formation | Conversion of acid to acid chloride | SOCl2, reflux | Useful for further derivatization | SOCl2 is corrosive |

| 5. Nucleophilic Substitution (Patent) | Halogen exchange and substitution on triazole ring | Controlled drying, halogen reagents | Scalable, versatile | Requires precise control |

Research Findings and Notes

- The 1,3-dipolar cycloaddition reaction remains the cornerstone for constructing the 1,2,3-triazole ring with high regioselectivity and functional group tolerance.

- Hydrolysis of esters to acids is a reliable step that allows for purification and characterization before final acid formation.

- Acid chlorides derived from triazole carboxylic acids are versatile intermediates for synthesizing heterocyclic compounds with potential biological activity.

- The patented method provides a robust and scalable approach to prepare a variety of 1-substituted triazole-4-carboxylic acids, including those with complex substituents like 3-methylphenyl and pyridin-2-yl groups.

- Reaction conditions such as temperature (often around 60°C for cycloadditions), solvents (e.g., dichloromethane, ethanol), and catalysts (copper salts) are critical to optimize yields.

- Safety considerations must be taken when handling azides and reagents like thionyl chloride.

Chemical Reactions Analysis

1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed include oxidized derivatives of the triazole ring.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for drug development. Notably:

- Antimicrobial Properties : Research has indicated that triazole derivatives possess antimicrobial properties. Studies have shown that 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates activity against various bacterial strains, suggesting its potential as an antibiotic agent .

- Anticancer Activity : Triazole compounds are known for their anticancer properties. This specific compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy .

Synthetic Utility

The versatility of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid makes it valuable in synthetic chemistry:

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new derivatives with enhanced properties .

- Ligand Development : This triazole derivative can be employed in the design of novel ligands for coordination chemistry. Its ability to coordinate with metal ions opens avenues for developing catalysts and materials with specific functionalities .

Therapeutic Potential

The therapeutic potential of this compound is being explored in various domains:

- Drug Design : As a part of drug design strategies targeting specific receptors, the compound's structural characteristics can be optimized to enhance binding affinity and selectivity. Its interaction with the Pregnane X receptor (PXR) has been studied, indicating its role in modulating drug metabolism and potential adverse drug reactions .

- Anti-inflammatory Applications : Initial studies suggest that derivatives of this triazole may exhibit anti-inflammatory effects. This could lead to the development of new treatments for inflammatory diseases .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial effects of triazole derivatives included 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell walls.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly at micromolar concentrations. The research focused on its ability to induce apoptosis through caspase activation pathways.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Biological Activity | Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Synthetic Utility | Building Block | Versatile for creating complex organic compounds |

| Ligand Development | Useful in coordination chemistry | |

| Therapeutic Potential | Drug Design | Modulates PXR activity; implications for drug metabolism |

| Anti-inflammatory Applications | Potential treatment avenues for inflammatory diseases |

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features of key analogues:

Key Observations :

Physical and Chemical Properties

*Predicted properties based on structural similarity to .

Biological Activity

1-(3-Methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms behind its activity against various pathogens.

The compound belongs to the triazole class, which is known for its diverse biological activities. Its molecular formula is and it features a triazole ring fused with a pyridine and a carboxylic acid functional group. The structural representation is as follows:

Synthesis

The synthesis of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate aryl and pyridine derivatives under controlled conditions. The following general synthetic route can be employed:

- Preparation of 1,2,3-Triazole : Using click chemistry methods involving azides and alkynes.

- Formation of Carboxylic Acid : Introducing the carboxylic acid moiety via hydrolysis or direct synthesis from corresponding esters.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing promising results:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 30 | Moderate |

| Candida albicans | 20 | Moderate |

These findings suggest that the compound may serve as a potential antimicrobial agent.

Antitubercular Activity

Recent studies have highlighted the efficacy of triazole derivatives against Mycobacterium tuberculosis. For instance, compounds structurally related to 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have demonstrated significant inhibition of the InhA enzyme, crucial for mycobacterial cell wall synthesis. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 12.5 µg/mL, indicating strong antitubercular activity .

The biological activity of triazole compounds often involves inhibition of key enzymes or disruption of cellular processes in pathogens:

- Inhibition of Enzymatic Pathways : Compounds targeting the InhA enzyme in M. tuberculosis disrupt mycolic acid biosynthesis.

- Membrane Disruption : Some triazoles may integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

- Study on Antimicrobial Efficacy : A study conducted by Dhameliya et al. (2023) synthesized various triazole derivatives and evaluated their antimicrobial activity against M. tuberculosis. The study found that specific substitutions on the triazole ring significantly enhanced activity .

- Antioxidant Properties : Research by Li and Zhang (2022) indicated that certain derivatives also exhibit antioxidant properties, contributing to their overall therapeutic profile .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodology :

- Click Chemistry : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. For example, react 3-methylphenyl azide with a pyridinyl alkyne precursor under inert conditions (N₂ atmosphere) with CuI as a catalyst .

- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). Statistical analysis of factors like reaction time and base concentration (e.g., K₂CO₃) can improve yield .

- Workup : Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in ethanol .

Q. Q2: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Methodology :

- NMR : Use ¹H/¹³C NMR to verify substituent positions on the triazole and pyridine rings. For example, the carboxylic acid proton appears as a broad singlet near δ 12-13 ppm .

- IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretches ~1500 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., 1,4-disubstituted triazole) .

Advanced Mechanistic and Computational Studies

Q. Q3: How can computational methods predict the regioselectivity of triazole formation in this compound?

Methodology :

- Quantum Chemistry : Employ density functional theory (DFT) to calculate transition-state energies for azide-alkyne cycloaddition pathways. Compare activation barriers for 1,4- vs. 1,5-triazole isomers .

- Reaction Path Search : Use software like GRRM or AFIR to map potential energy surfaces and identify kinetically favored products .

Q. Q4: How can contradictions between experimental and theoretical spectral data be resolved?

Methodology :

- Dynamic Effects : Account for solvent interactions and temperature-dependent conformational changes in DFT calculations.

- 2D NMR : Perform HSQC and HMBC experiments to resolve ambiguous proton-carbon correlations (e.g., distinguishing pyridine vs. triazole ring protons) .

Stability and Functionalization

Q. Q5: What strategies enhance the stability of the carboxylic acid moiety under storage or reaction conditions?

Methodology :

- Derivatization : Convert the acid to a methyl ester (using CH₂N₂) or amide for improved stability. Revert to the acid via hydrolysis post-reaction .

- Storage : Store under anhydrous conditions at -20°C to prevent dimerization or hydration .

Q. Q6: How can regiochemical isomers (e.g., 1,4- vs. 1,5-triazole) be separated and characterized?

Methodology :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA additive) to resolve isomers .

- NOESY NMR : Identify spatial proximity of substituents to confirm regiochemistry .

Biological and Structure-Activity Relationship (SAR) Studies

Q. Q7: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodology :

Q. Q8: How can substituent effects on the pyridine or triazole rings be systematically studied for SAR?

Methodology :

- Parallel Synthesis : Prepare analogs with varied substituents (e.g., electron-withdrawing groups on pyridine) using Suzuki-Miyaura coupling .

- Free-Wilson Analysis : Corrogate substituent contributions to bioactivity using multivariate regression .

Reaction Engineering and Scale-Up

Q. Q9: What reactor designs are optimal for scaling up the synthesis of this compound?

Methodology :

- Flow Chemistry : Use microreactors to enhance heat/mass transfer during exothermic CuAAC steps. Monitor residence time to minimize byproducts .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. Q10: How can solvent selection impact the environmental footprint of the synthesis?

Methodology :

- Green Solvent Screening : Compare E-factor and process mass intensity (PMI) for solvents like cyclopentyl methyl ether (CPME) vs. DMF. Use life-cycle assessment (LCA) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.